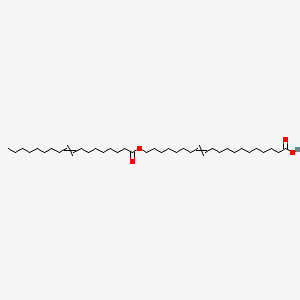

20-Octadec-9-enoyloxyicos-12-enoic acid

Descripción

20-Octadec-9-enoyloxyicos-12-enoic acid is a complex fatty acid derivative characterized by a 20-carbon backbone (icosanoic acid) esterified with an 18-carbon unsaturated acyl chain (octadec-9-enoyloxy) at the 12th position. This structure combines features of both medium- and long-chain fatty acids, with conjugated double bonds influencing its physicochemical and biological properties.

Propiedades

Fórmula molecular |

C38H70O4 |

|---|---|

Peso molecular |

591.0 g/mol |

Nombre IUPAC |

20-octadec-9-enoyloxyicos-12-enoic acid |

InChI |

InChI=1S/C38H70O4/c1-2-3-4-5-6-7-8-9-13-17-20-23-26-29-32-35-38(41)42-36-33-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31-34-37(39)40/h9,12-13,15H,2-8,10-11,14,16-36H2,1H3,(H,39,40) |

Clave InChI |

MHFRMECLDNFTTR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC=CCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 20-Octadec-9-enoyloxyicos-12-enoic acid typically involves esterification reactions. One common method is the reaction between octadec-9-enoic acid and icos-12-enoic acid under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of 20-Octadec-9-enoyloxyicos-12-enoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 20-Octadec-9-enoyloxyicos-12-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: Halogenation reactions, such as the addition of bromine, can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 20-Octadec-9-enoyloxyicos-12-enoic acid is used as a precursor in the synthesis of biodegradable polymers and surfactants. Its unique structure allows for the formation of complex macromolecules with desirable properties.

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a bioactive lipid with anti-inflammatory properties.

Medicine: The compound’s potential therapeutic applications include its use as a drug delivery agent. Its ability to form stable micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, 20-Octadec-9-enoyloxyicos-12-enoic acid is utilized in the production of lubricants and coatings. Its long-chain structure provides excellent lubrication properties and resistance to oxidation.

Mecanismo De Acción

The mechanism of action of 20-Octadec-9-enoyloxyicos-12-enoic acid involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, its bioactive properties may involve modulation of inflammatory pathways through interactions with specific receptors and enzymes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

The table below compares 20-Octadec-9-enoyloxyicos-12-enoic acid with structurally related compounds from the evidence:

Physicochemical Properties

- Molecular Weight and Polarity: The ester group in 20-Octadec-9-enoyloxyicos-12-enoic acid increases its molecular weight (~596 g/mol estimated) compared to non-esterified analogs like (9Z)-eicosenoic acid (312.5 g/mol) . The presence of unsaturated bonds reduces melting points relative to saturated counterparts.

- Reactivity: The ester linkage at C12 may confer susceptibility to enzymatic hydrolysis, unlike the ketone group in (9Z)-12-Oxooctadec-9-enoic acid, which is more stable under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.